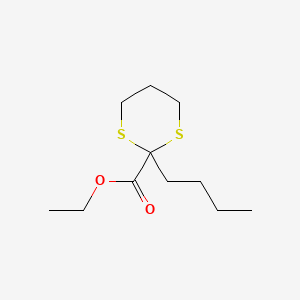

Ethyl 2-butyl-1,3-dithiane-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

32557-27-0 |

|---|---|

Molecular Formula |

C11H20O2S2 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

ethyl 2-butyl-1,3-dithiane-2-carboxylate |

InChI |

InChI=1S/C11H20O2S2/c1-3-5-7-11(10(12)13-4-2)14-8-6-9-15-11/h3-9H2,1-2H3 |

InChI Key |

VZQZMTNGFDEMIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(SCCCS1)C(=O)OCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Ethyl 2 Butyl 1,3 Dithiane 2 Carboxylate

Carbanion Chemistry of 2-Substituted 1,3-Dithiane-2-carboxylates

The hydrogen atom at the C2 position of the 1,3-dithiane (B146892) ring, situated between two sulfur atoms, exhibits enhanced acidity (pKa ≈ 31) compared to a standard alkane. youtube.com This allows for its deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a potent C2-carbanion. youtube.com This nucleophilic species is an equivalent of an acyl anion, a synthetic moiety that is otherwise difficult to generate directly. nih.gov The presence of an ester group at the C2 position, as in ethyl 2-butyl-1,3-dithiane-2-carboxylate, further stabilizes the resulting anion through resonance delocalization onto the carbonyl oxygen.

The stability of the C2-anion in 1,3-dithiane systems has been a subject of theoretical discussion. A classical explanation posited that the lone pair of the carbanion is stabilized by delocalization into the empty 3d-orbitals of the adjacent sulfur atoms. unl.edu This model suggests an overlap between the carbon p-orbital containing the lone pair and the sulfur d-orbitals, which disperses the negative charge.

However, more contemporary computational studies have challenged the significance of d-orbital involvement, suggesting it is not the primary stabilizing factor. unl.edu Alternative and now more widely accepted explanations include:

Polarization: The large, polarizable electron clouds of the sulfur atoms can be distorted by the adjacent negative charge, which has a stabilizing effect. unl.edu

Negative Hyperconjugation (Anomeric Effect): This model involves the donation of electron density from the carbanionic lone pair (a high-energy, filled non-bonding orbital) into the adjacent, low-energy empty σ* antibonding orbitals of the C-S bonds. This interaction, sometimes termed "reverse hyperconjugation," is considered a significant contributor to the anion's stability. unl.edu

Regardless of the precise electronic contributions, the empirical result is a relatively stable and highly nucleophilic carbanion that is central to the synthetic utility of 1,3-dithianes.

The C2-anion generated from 2-substituted 1,3-dithiane-2-carboxylates is a soft and highly effective nucleophile. youtube.com It readily participates in reactions with a wide array of electrophiles to form new carbon-carbon bonds. This reactivity is the cornerstone of its application in organic synthesis. Common electrophiles include:

Alkyl halides (for alkylation) youtube.com

Epoxides (for ring-opening) youtube.com

Carbonyl compounds (aldehydes and ketones) youtube.comuwindsor.ca

Carboxylic acid derivatives, such as esters and acid chlorides. nih.govrsc.org

The reaction with these electrophiles allows for the construction of complex carbon skeletons. For instance, the carbanion derived from ethyl 1,3-dithiane-2-carboxylate can be used to generate α-keto esters after the initial nucleophilic addition and subsequent deprotection of the dithiane group. fishersci.ca However, reactions are not always straightforward; for example, the addition of lithiated alkyl dithianes to aromatic esters can sometimes lead to unexpected side products through electron-transfer mechanisms rather than the simple double-addition product. nih.gov

Addition and Alkylation Reactions

The nucleophilic carbanion derived from this compound undergoes several key types of addition and alkylation reactions, often with a high degree of stereochemical control.

The dithiane anion is capable of acting as a Michael donor in 1,4-conjugate additions to α,β-unsaturated carbonyls and other electron-deficient alkenes. libretexts.org In this reaction, the nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated. libretexts.org This process is a powerful method for C-C bond formation, extending the carbon chain by introducing the dithiane moiety. uwindsor.ca Examples include additions to unsaturated ketones, esters, amides, and even nitroalkenes. rsc.orgbeilstein-journals.orgresearchgate.net

| α,β-Unsaturated Substrate | Product Type | Significance |

|---|---|---|

| Unsaturated Ketones (Enones) | γ-Keto Dithiane Ester | Forms a 1,5-dicarbonyl relationship after deprotection. youtube.comrsc.org |

| Unsaturated Esters | Glutaric Acid Derivative Precursor | Builds complex ester frameworks. rsc.org |

| Nitroalkenes | γ-Nitro Dithiane Ester | Introduces a nitro group for further functionalization. researchgate.net |

| Unsaturated Amides/Lactams | γ-Amido Dithiane Ester | Used in the synthesis of alkaloids and other nitrogenous compounds. uwindsor.ca |

Aldol (B89426) reactions involving the lithium anion of 2-substituted 1,3-dithiane esters often proceed with notable stereoselectivity. Specifically, these reagents are known to participate in syn-selective aldol reactions. fishersci.ca The stereochemical outcome of these reactions can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the lithium cation, the dithiane-derived enolate, and the aldehyde. harvard.eduprinceton.edu For a (Z)-enolate, this model predicts the formation of the syn-aldol adduct as the major product, as this arrangement minimizes unfavorable 1,3-diaxial interactions in the transition state. harvard.edu The stereoselectivity allows for the controlled construction of molecules with multiple contiguous stereocenters.

| Reactants | Predicted Major Product | Key Transition State Model |

|---|---|---|

| Lithium anion of this compound + Aldehyde (R-CHO) | Syn-β-hydroxy-α-(2-butyl-1,3-dithian-2-yl) ester | Zimmerman-Traxler Chair-like Transition State harvard.eduprinceton.edu |

Beyond the specific case of aldol reactions, the addition of the C2-anion to chiral aldehydes and ketones can proceed with high diastereoselectivity. uwindsor.ca The facial selectivity of the nucleophilic attack is governed by the steric and electronic properties of the existing stereocenters in both the carbonyl-containing substrate and the dithiane nucleophile. For example, the addition to α-chiral aldehydes often follows Cram's rule or its variants (Felkin-Anh model), where the nucleophile preferentially attacks from the less hindered face. uwindsor.ca These reactions are crucial in the synthesis of complex polyol segments found in many natural products. uwindsor.ca The choice of reaction conditions and the specific substitution on both reactants can be tuned to favor the formation of a desired diastereomer.

| Carbonyl Compound | Dithiane Reactant | Observed Selectivity | Application |

|---|---|---|---|

| Chiral Aldehyde | 2-Lithio-1,3-dithiane derivative | Generally high diastereoselectivity, predictable by Felkin-Anh model. uwindsor.ca | Synthesis of polyketide and sugar fragments. uwindsor.ca |

| Aromatic Ketone | 2-Lithio-2-butyl-1,3-dithiane derivative | Variable selectivity, potential for side reactions. nih.gov | Synthesis of tertiary alcohols. |

| Unprotected α-Hydroxy Aldehyde | 2-Lithio-1,3-dithiane derivative | Chelation control can influence stereochemical outcome. | Chain extension of carbohydrates. uwindsor.ca |

Palladium-Catalyzed Cross-Coupling Methodologies

The direct palladium-catalyzed cross-coupling of saturated heterocyclic systems like 1,3-dithianes presents a unique challenge in organic synthesis. Research in this area has explored methodologies that leverage the specific reactivity of the dithiane moiety. While studies focusing explicitly on this compound are not prevalent, significant progress has been made with structurally related 2-aryl-1,3-dithianes, offering valuable insights into potential synthetic pathways.

A notable methodology involves the palladium-catalyzed cross-coupling of aryl bromides with 2-aryl-1,3-dithianes. nih.gov This approach utilizes the relatively acidic benzylic proton of the 2-substituted dithiane, enabling it to function as a competent transmetalation reagent after deprotonation. nih.gov This process reverses the typical polarity of the dithiane, which is traditionally used as an acyl anion equivalent. nih.gov The reaction facilitates the formation of new carbon-carbon bonds, leading to diaryl ketones or diarylmethanes after subsequent deprotection of the dithiane group. nih.gov The scope of this reaction has been explored with various aryl dithianes and aryl bromides, demonstrating its potential for constructing complex molecular architectures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| 2-Aryl-1,3-dithiane | Aryl bromide | Palladium catalyst | Diaryl ketone / Diarylmethane | nih.gov |

Oxidative Transformations of Dithiane-2-Carboxylates

The sulfur atoms in the 1,3-dithiane ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations introduce new stereogenic centers and functional groups, significantly expanding the synthetic utility of dithiane-2-carboxylates. The oxidation can be controlled to yield either monosulfoxides or bis-sulfoxides, often with a high degree of stereoselectivity.

Asymmetric Oxidation to Monosulfoxides

The asymmetric oxidation of 1,3-dithiane-2-carboxylates to produce enantiomerically enriched monosulfoxides has been achieved with considerable success. Studies have shown that ester derivatives of 1,3-dithiane-2-carboxylates, including methyl, ethyl, tert-butyl, and phenyl esters, yield monoxides with high enantiomeric excess (80-95% ee). nih.gov This contrasts with the oxidation of unsubstituted 1,3-dithiane, which results in low enantioselectivity (30% ee). nih.gov The Kagan protocol, a modified Sharpless oxidation using cumene (B47948) hydroperoxide (CHP), (+)-diethyl tartrate ((+)-DET), and titanium isopropoxide (Ti(OiPr)₄), has been effectively used for this transformation. nih.gov

Engineered microorganisms have also been employed for the asymmetric oxidation of dithianes. researchgate.net E. coli and Saccharomyces cerevisiae (baker's yeast) expressing cyclohexanone (B45756) monooxygenase can oxidize 2,2-disubstituted 1,3-dithianes to provide monosulfoxides that are highly enriched in one enantiomer and diastereomer. researchgate.net

Formation of Bis-Sulfoxides

Further oxidation of the monosulfoxide leads to the formation of bis-sulfoxides. The stereochemical outcome of the second oxidation is often directed by the stereochemistry of the existing sulfoxide (B87167) group. For ester derivatives of 1,3-dithiane-2-carboxylates, asymmetric oxidation can produce trans-bis-sulfoxides with very high enantioselectivity (>97% ee). nih.govresearchgate.net

Optimal conditions for the synthesis of the trans-bis-sulfoxide of ethyl 1,3-dithiane-2-carboxylate have been identified using the Modena protocol, which involves CHP, (+)-DET, and a substoichiometric amount of Ti(OiPr)₄ at -22 °C. nih.govresearchgate.net This method yields the desired trans-bis-sulfoxide in 60% yield and with high enantioselectivity. nih.govresearchgate.net It is noted that the resulting bis-sulfoxides can be sensitive to acid, necessitating rapid workup and purification to achieve optimal yields. nih.govresearchgate.net

| Substrate | Oxidation Protocol | Product | Enantiomeric Excess (ee) | Yield | Ref. |

| Ester derivatives of 1,3-dithiane-2-carboxylate | Kagan Protocol | Monosulfoxide | 80-95% | - | nih.gov |

| Ethyl 1,3-dithiane-2-carboxylate | Modena Protocol | trans-Bis-sulfoxide | High | 60% | nih.govresearchgate.net |

Chemo-Enzymatic Approaches to Stereoselective Oxidation

Chemo-enzymatic strategies combine the selectivity of enzymes with chemical transformations to achieve highly stereoselective outcomes. For the synthesis of enantiomerically enriched C2 1,3-dithiane-1,3-dioxide, two enzyme-mediated methods have been developed. researchgate.net

The first approach utilizes cyclohexanone monooxygenase to produce enantiomerically pure (R)-1,3-dithiane-1-oxide. researchgate.net This monosulfoxide is then subjected to a trans-stereoselective chemical oxidation using sodium periodate (B1199274) (NaIO₄) to yield the C2-symmetric trans-1,3-dithiane-1,3-dioxide. researchgate.net

A second method involves a kinetic resolution. A racemic mixture of 2-carbethoxy-1,3-dithiane-trans-1,3-dioxide undergoes a domino process of enzyme-catalyzed hydrolysis and decarboxylation. researchgate.net This process selectively resolves the mixture, providing the target molecule with an enantiomeric excess of up to 90%. researchgate.net Additionally, engineered E. coli and baker's yeast have proven effective in oxidizing 2,2-disubstituted dithianes to enantiomerically and diastereomerically pure or highly enriched monosulfoxides. researchgate.net

Radical Chemistry of Dithiane-2-Carboxylates

The radical chemistry of dithiane-2-carboxylates offers modern, alternative pathways for C-C bond formation, diverging from traditional two-electron, ionic pathways. These methods often proceed under mild conditions, leveraging photoredox catalysis to generate key radical intermediates.

Generation of 1,3-Dithiane Radicals

The 1,3-dithiane radical can be effectively generated from dithiane-2-carboxylic acid, which is readily obtained via the hydrolysis of its corresponding ethyl ester. rsc.orgrsc.orgresearchgate.net This transformation is typically achieved through photoredox catalysis. rsc.orgresearchgate.net An iridium(III) phenyl-tetrazole complex, under visible light irradiation, serves as a powerful photocatalyst for this process. rsc.org

| Precursor | Catalyst System | Method | Generated Radical | Ref. |

| Dithiane-2-carboxylic acid | Iridium(III) phenyl-tetrazole complex / Visible Light | Photoredox Catalysis | 1,3-Dithiane Radical | rsc.orgrsc.orgresearchgate.net |

Photoredox Catalysis in Michael Additions

The application of photoredox catalysis has opened new avenues for the functionalization of organic molecules under mild conditions. In the context of dithiane chemistry, this approach has been successfully employed for the conjugate addition of dithiane derivatives to Michael acceptors. While direct studies on this compound are not extensively documented, the reactivity of the closely related dithiane-2-carboxylate provides a strong model for its behavior.

Research has demonstrated that a dithiane 2-carboxylic acid, which can be readily obtained from the hydrolysis of its corresponding ethyl ester, can serve as a precursor to a 1,3-dithiane radical in the presence of a suitable photoredox catalyst. rsc.org An iridium(III) phenyl-tetrazole complex, for instance, has proven to be an effective catalyst for this transformation. rsc.org Under visible light irradiation, the excited state of the catalyst is capable of oxidizing the dithiane-2-carboxylate, leading to decarboxylation and the formation of a 2-dithianyl radical. organic-chemistry.org

This radical species is nucleophilic and can readily engage in Michael additions with a variety of electron-deficient olefins, including unsaturated ketones, esters, amides, and malonates. rsc.org The resulting adducts are valuable intermediates that can be further functionalized. The reaction proceeds with high yields and demonstrates a broad substrate scope, highlighting the synthetic utility of this photoredox-mediated approach. organic-chemistry.org

The choice of photocatalyst is crucial for the success of the reaction. The excited-state oxidation potential of the catalyst must be sufficient to oxidize the carboxylate and initiate the radical formation. rsc.org The iridium(III) complex [Ir(ptrz)2(tBu-bpy)]+ has been identified as a particularly versatile catalyst for this purpose. rsc.org

Table 1: Examples of Michael Acceptors in Photoredox-Catalyzed Additions of Dithiane-2-carboxylate

| Michael Acceptor Category | Specific Examples |

| Unsaturated Ketones | Chalcone, Methyl vinyl ketone |

| Unsaturated Esters | Ethyl acrylate, Dimethyl maleate |

| Unsaturated Amides | Acrylamide |

| Unsaturated Malonates | Diethyl benzylidenemalonate |

This table is illustrative of the types of Michael acceptors that participate in the photoredox-catalyzed addition of the parent dithiane-2-carboxylate radical and is expected to be applicable to the 2-butyl derivative.

Mechanistic Pathways in Radical Functionalization

The mechanistic pathway for the photoredox-catalyzed radical functionalization of dithiane-2-carboxylates involves a series of well-defined steps. The process is initiated by the absorption of visible light by the photocatalyst, which promotes it to an excited state. organic-chemistry.org

The proposed mechanism can be outlined as follows:

Photoexcitation of the Catalyst: The iridium(III) photocatalyst absorbs a photon, transitioning to a long-lived excited state (Ir(III)). organic-chemistry.org

Oxidative Quenching: The excited photocatalyst is a potent oxidant and reacts with the deprotonated dithiane-2-carboxylic acid (carboxylate) via a single-electron transfer (SET). This oxidizes the carboxylate and reduces the photocatalyst to its Ir(II) state. organic-chemistry.org

Decarboxylation and Radical Formation: The resulting carboxyl radical is unstable and undergoes rapid decarboxylation, releasing carbon dioxide and generating the key 2-dithianyl radical intermediate. organic-chemistry.org

Michael Addition: The nucleophilic 2-dithianyl radical adds to the β-position of the Michael acceptor, forming a new carbon-carbon bond and generating a new radical intermediate. organic-chemistry.org

Reductive Quenching and Catalyst Regeneration: The reduced photocatalyst (Ir(II)) then acts as a reductant, transferring an electron to the newly formed radical intermediate. This generates a carbanion and regenerates the ground-state Ir(III) catalyst, thus closing the catalytic cycle. organic-chemistry.org

Protonation: The carbanion is subsequently protonated by a suitable proton source in the reaction medium to yield the final Michael adduct.

Comparative Reactivity Studies of this compound with Related Dithiane Derivatives

A comparative analysis of the reactivity of this compound with other dithiane derivatives highlights the influence of substituents at the 2-position on the stability and nucleophilicity of the corresponding carbanions or radicals. The reactivity of 1,3-dithianes is a cornerstone of modern organic synthesis, largely due to their ability to function as masked acyl anions through the Corey-Seebach reaction.

Influence of 2-Substituents:

2-Unsubstituted 1,3-Dithiane: The parent 1,3-dithiane is readily deprotonated at the C2 position by a strong base like n-butyllithium to form 2-lithio-1,3-dithiane. This carbanion is a potent nucleophile that reacts with a wide array of electrophiles.

This compound: In this derivative, the C2 position is already fully substituted. Therefore, it cannot be deprotonated at this position to form a carbanion in the traditional Corey-Seebach sense. Its reactivity is instead centered on the functional groups attached to the C2 carbon. As discussed previously, the carboxylate group can be leveraged for radical generation.

2-Alkyl-1,3-Dithianes: Dithianes bearing a single alkyl group at the 2-position can still be deprotonated at C2, although the acidity of the C2-proton is slightly reduced compared to the unsubstituted parent due to the electron-donating nature of the alkyl group. The resulting lithiated species are also excellent nucleophiles.

2-Aryl-1,3-Dithianes: Aryl substituents at the 2-position can influence the acidity of the C2-proton through inductive and resonance effects. The reactivity of the corresponding carbanion can also be modulated.

Comparative Reactivity in Radical Reactions:

In the context of the photoredox-catalyzed reactions discussed above, the precursor to the reactive species is the 2-dithianyl radical. The nature of the substituent at the 2-position can influence the stability of this radical.

2-H vs. 2-Alkyl: The stability of carbon-centered radicals generally increases with alkyl substitution (tertiary > secondary > primary). Therefore, the 2-butyl-2-dithianyl radical derived from this compound would be a tertiary radical. However, the radical in the case of the unsubstituted dithiane-2-carboxylate is a secondary radical. While tertiary radicals are generally more stable, the rate of their addition to Michael acceptors might be influenced by steric hindrance from the butyl group.

Table 2: Qualitative Comparison of Reactivity for Selected Dithiane Derivatives

| Dithiane Derivative | Reactivity at C2 | Primary Reaction Type | Notes |

| 1,3-Dithiane | Acidic C-H | Nucleophilic addition (as lithio-derivative) | Foundation of Corey-Seebach umpolung reactivity. |

| 2-Butyl-1,3-dithiane | Acidic C-H | Nucleophilic addition (as lithio-derivative) | Alkyl group may slightly decrease acidity and introduce steric hindrance. |

| Ethyl 1,3-dithiane-2-carboxylate | No C-H at C2 | Radical generation via decarboxylation | Requires hydrolysis and photoredox catalysis for Michael additions. |

| This compound | No C-H at C2 | Radical generation via decarboxylation | The butyl group would lead to a more substituted (tertiary) radical intermediate. Steric effects may play a role in subsequent reactions. |

This comparative overview underscores the versatile yet distinct reactivity profiles of different dithiane derivatives, governed by the nature of the substitution at the C2 position. This compound stands out as a precursor for a tertiary 2-dithianyl radical through photoredox catalysis, distinguishing it from the more traditional carbanionic chemistry of 2-H and 2-alkyl dithianes.

Strategic Applications of Ethyl 2 Butyl 1,3 Dithiane 2 Carboxylate in Complex Molecular Synthesis

Employment as a Formyl Anion (Acyl Anion) Equivalentorganic-chemistry.orguwindsor.caorganic-chemistry.orgthieme-connect.dewikipedia.org

The 1,3-dithiane (B146892) moiety is a cornerstone of "umpolung" or polarity inversion chemistry, enabling chemists to reverse the normal electrophilic character of a carbonyl carbon into a nucleophilic one. wikipedia.orgquimicaorganica.org This strategy makes Ethyl 2-butyl-1,3-dithiane-2-carboxylate a powerful tool for carbon-carbon bond formation.

In standard organic reactions, the carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. wikipedia.org This dictates a specific set of possible bond formations. Dithiane chemistry, pioneered by E.J. Corey and D. Seebach, provides a classic example of polarity inversion. By converting a carbonyl group into a 1,3-dithiane, the proton on the carbon between the two sulfur atoms becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi). youtube.com The resulting carbanion, a masked acyl anion, is stabilized by the adjacent sulfur atoms.

In retrosynthetic analysis, this umpolung strategy allows for disconnections that are otherwise impossible. For instance, a 1,2-dioxygenated pattern, which is challenging to form via standard reactivity, can be disconnected to an acyl anion synthon and an electrophile. This compound serves as a synthetic equivalent for a nucleophilic α-keto ester synthon. Deprotonation is not required in this specific molecule as the C2 position is already quaternary. However, the dithiane group itself represents the masked carbonyl, embodying the umpolung concept. The true value of this specific compound lies in its ability to be constructed and then later deprotected to reveal a ketone, making it a key building block derived from umpolung principles. wikipedia.org

While the C2 position of this compound is fully substituted, its parent compound, ethyl 1,3-dithiane-2-carboxylate, can be deprotonated to form a nucleophilic carbanion. fishersci.comfishersci.ca This carbanion readily participates in chain extension reactions by attacking a wide range of electrophiles. This is a fundamental strategy for building molecular complexity.

Key chain extension reactions involving related 2-lithio-1,3-dithianes include:

Alkylation: Reaction with primary alkyl halides (e.g., benzyl (B1604629) bromide) to form new carbon-carbon bonds. wikipedia.org

Reaction with Carbonyls: Addition to aldehydes and ketones to form α-hydroxy ketone precursors.

Epoxide Opening: Nucleophilic attack on epoxides to yield γ-hydroxy ketone precursors. wikipedia.org

Following these C-C bond-forming reactions, the dithiane group can be hydrolyzed back to a carbonyl group, revealing the final product. This functional group interconversion is a critical step. The dithiane can be considered a stable, masked version of a carbonyl, which is unveiled at a strategic point in a synthetic sequence. youtube.comfiveable.me

Contributions to Total Synthesis of Bioactive Moleculesorganic-chemistry.orguwindsor.caorganic-chemistry.orgthieme-connect.de

The unique reactivity and stability of dithiane-containing building blocks have made them indispensable in the total synthesis of numerous natural products and bioactive molecules. While specific examples using this compound are embedded within proprietary industrial syntheses, the strategic use of closely related 2-substituted-1,3-dithianes illustrates their importance.

For instance, in the synthesis of complex macrocycles like the immunosuppressant FK-506, dithiane moieties have been used both as protecting groups for aldehydes and as nucleophilic building blocks for assembling the carbon skeleton. uwindsor.ca The dithiane's stability allows it to be carried through many synthetic steps before a late-stage deprotection reveals the required carbonyl functionality. organic-chemistry.org Similarly, in the synthesis of polyketide natural products, dithiane-based umpolung chemistry is frequently employed to construct the intricate carbon backbones that are characteristic of these molecules. The ability to form C-C bonds that would be challenging with conventional methods makes dithiane intermediates, such as this compound, powerful tools for synthetic chemists targeting biologically important molecules. uwindsor.caresearchgate.net

Despite a comprehensive search for the chemical compound "this compound," no specific research findings or detailed applications matching the user's outline were found. The available scientific literature focuses on the parent compound, Ethyl 1,3-dithiane-2-carboxylate, or the broader class of 1,3-dithianes.

Information regarding the specific strategic applications of this compound in alkaloid synthesis, polyketide and polyol architecture construction, or its use in the modular synthesis of complex natural products is not present in the search results. Similarly, there is no specific information on the development of novel synthetic methodologies, including catalyst development or environmentally conscious methods, that specifically utilize this compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for this specific compound.

Theoretical and Computational Studies on Ethyl 2 Butyl 1,3 Dithiane 2 Carboxylate

Conformational Analysis of 1,3-Dithiane (B146892) Rings with C2-Substituents

The 1,3-dithiane ring, a sulfur-containing heterocycle, predominantly adopts a chair conformation, similar to cyclohexane (B81311) but with distinct geometrical and energetic properties due to the presence of sulfur atoms. wikipedia.org Computational studies using methods like ab initio molecular orbital theory and density functional theory (DFT) have been employed to investigate the conformational landscape of 1,3-dithiane. figshare.com These studies confirm that the chair conformer is the global minimum on the potential energy surface. acs.org

Other conformations, such as the twist and boat forms, are significantly higher in energy. The energy difference between the chair and various non-chair forms is crucial for understanding the ring's flexibility and the stereochemical outcomes of its reactions. For the parent 1,3-dithiane, the energy barrier for the chair-to-twist interconversion has been computationally determined, highlighting the stability of the chair form. acs.org

Table 1: Calculated relative energies of various conformations and transition states for the parent 1,3-dithiane molecule, based on data from computational studies. figshare.comacs.org These values underscore the significant stability of the chair conformation.

Electronic Structure and Stability of C2-Anions

A cornerstone of 1,3-dithiane chemistry is the remarkable acidity of the protons at the C2 position (pKa ≈ 31 in DMSO), which allows for the formation of a stable carbanion upon treatment with a strong base like n-butyllithium. youtube.com This C2-anion, or 2-lithio-1,3-dithiane, is a classic example of an acyl anion equivalent, central to the concept of "umpolung" or polarity reversal. youtube.com Although ethyl 2-butyl-1,3-dithiane-2-carboxylate lacks a C2 proton, its synthesis relies on the nucleophilicity of a related C2-anion.

The stability of the 2-lithio-1,3-dithiane is attributed to the adjacent sulfur atoms, which delocalize the negative charge. scribd.com Early theories invoked the participation of sulfur's 3d-orbitals, but modern quantum chemical calculations suggest that the stabilization is primarily due to a combination of inductive effects and hyperconjugation involving the interaction of the carbanion's high-energy lone pair with the antibonding orbitals (σ*) of the adjacent C-S bonds. researchgate.net

Computational studies on 2-lithio-1,3-dithiane have investigated its structure, showing a pyramidal geometry at the carbanionic carbon. The nature of the carbon-lithium bond is also a subject of theoretical interest, with calculations helping to elucidate its degree of ionic versus covalent character and the role of solvent molecules in coordinating the lithium ion. rsc.org

Table 2: Summary of key features of the 2-lithio-1,3-dithiane anion as elucidated by computational studies.

Transition State Analysis in Key Reactions

The synthesis of this compound likely involves the alkylation of a precursor C2-anion. Computational chemistry provides powerful tools for analyzing the mechanisms of such reactions through transition state (TS) theory. Using DFT, chemists can model the entire reaction pathway from reactants to products, identifying the high-energy transition state that connects them. researchgate.net

For a reaction like the alkylation of the ethyl 2-lithio-1,3-dithiane-2-carboxylate precursor with an alkyl halide, a computational model would calculate the geometry of the transition state. This would likely feature an elongated C-Li bond and a partially formed C-C bond to the incoming alkyl group, with a partially broken carbon-halogen bond. The energy of this TS relative to the reactants gives the activation energy (ΔG‡), a critical determinant of the reaction rate.

Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can verify that the identified transition state correctly connects the reactants and products on the potential energy surface. researchgate.net These analyses provide a detailed, atomistic view of the bond-making and bond-breaking processes that are not accessible through experimental means alone.

Table 3: Common computational workflow for analyzing the transition state and mechanism of a chemical reaction involving a 1,3-dithiane derivative.

Prediction of Stereochemical Outcomes in Asymmetric Transformations

Computational chemistry is an invaluable tool for predicting and understanding the stereochemical outcomes of asymmetric reactions. princeton.edu If a chiral center were to be introduced during the synthesis of a 1,3-dithiane derivative, or if the dithiane were to react with a chiral reagent, computational methods could be used to predict the diastereomeric or enantiomeric excess.

The prediction relies on calculating the energies of the different diastereomeric transition states that lead to the various possible stereoisomers. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in the free energies of these transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product.

By modeling the interactions in each transition state—including steric clashes, hydrogen bonds, and other non-covalent interactions—quantum chemical calculations can accurately determine the relative energies (ΔΔG‡) and thus predict the stereoselectivity of the reaction. This predictive power is crucial in the design of new stereoselective synthetic methods.

Table 4: A hypothetical example illustrating how the calculated energy difference between two diastereomeric transition states can be used to predict the outcome of an asymmetric reaction. A ΔΔG‡ of 1.4 kcal/mol corresponds to a product ratio of approximately 9:1.

Quantum Chemical Studies on Sulfur-Containing Heterocycles

This compound belongs to the broad class of sulfur-containing heterocycles, which have been the subject of numerous quantum chemical studies. nih.gov These studies aim to understand the fundamental influence of sulfur on the structure and reactivity of cyclic organic molecules.

Key areas of investigation include the impact of the long C-S bonds and wide C-S-C bond angles on ring conformation, which leads to a more puckered and flattened chair geometry in 1,3-dithiane compared to cyclohexane. acs.org Another critical area is the study of stereoelectronic effects. These include anomeric and hyperconjugative interactions involving the sulfur lone pairs and adjacent σ-bonds. acs.org For example, the interaction between a sulfur lone pair (nS) and an antibonding orbital of an axial C-H bond (σ*C-H) can influence bond lengths, vibrational frequencies, and chemical shifts in NMR spectra. nih.gov

A range of computational methods are applied, from high-level ab initio calculations for small model systems to DFT methods for larger, more complex molecules. These theoretical studies provide essential data that complements experimental findings and deepens the fundamental understanding of the chemical and physical properties of these important heterocyclic compounds. cuny.edu

Table 5: Overview of quantum chemical methods and their applications in the study of sulfur-containing heterocycles.

Conclusion and Future Research Directions

Current Impact of Ethyl 2-butyl-1,3-dithiane-2-carboxylate in Synthetic Chemistry

This compound, a derivative of the versatile 1,3-dithiane (B146892) heterocyclic system, has carved a significant niche for itself within modern synthetic organic chemistry. Its primary impact stems from its role as a sophisticated building block, enabling chemists to construct complex molecular architectures with a high degree of control. The presence of the dithiane core allows for the "umpolung" or reversal of polarity of the carbonyl group to which it is conceptually related. This feature is fundamental to its utility, allowing the C2 carbon to act as a nucleophile, a role contrary to its typical electrophilic nature in a carbonyl compound.

The introduction of a butyl group at the C2 position, alongside an ethyl carboxylate moiety, provides a unique combination of steric and electronic properties that can be exploited in various synthetic transformations. While much of the foundational research has been conducted on the parent ethyl 1,3-dithiane-2-carboxylate, the principles are directly applicable to its 2-butyl derivative. This compound is particularly valued in the stereoselective synthesis of complex molecules, including natural products and pharmaceutically active compounds. Its applications in syn-selective aldol (B89426) reactions and as a precursor for the generation of carbanions for the preparation of α-keto esters are noteworthy. fishersci.cafishersci.com

The dithiane moiety in this compound serves as a stable protecting group for a latent carbonyl functionality, which can be unmasked under specific conditions late in a synthetic sequence. This stability to a wide range of reaction conditions makes it an invaluable tool in multistep total synthesis.

A summary of the key impacts of this compound in synthetic chemistry is presented in the table below.

| Feature | Impact in Synthetic Chemistry |

| Umpolung Reagent | Enables the C2 carbon to act as a nucleophilic acyl anion equivalent, facilitating the formation of carbon-carbon bonds that are challenging to form via traditional methods. |

| Versatile Building Block | The butyl and ethyl carboxylate groups offer sites for further functionalization and steric control in reactions. |

| Stereocontrol Element | The dithiane ring can influence the stereochemical outcome of reactions at or adjacent to the C2 position. |

| Stable Protecting Group | The dithiane moiety protects a latent carbonyl group through a multistep synthesis, with deprotection revealing the ketone at a desired stage. |

Emerging Research Avenues for Advanced Functionalization

The future of this compound in synthetic chemistry lies in the development of novel methods for its advanced functionalization. While the core reactivity of the dithiane group is well-established, emerging research is focused on expanding its synthetic utility through more sophisticated and efficient transformations.

One promising area of research is the development of new catalytic methods for the asymmetric functionalization of the C2 position. While organocatalytic stereoselective additions have been demonstrated with related dithianes, the development of enantioselective methods specifically tailored for 2-alkyl-2-carboxylate substituted dithianes would be a significant advancement. This would allow for the direct synthesis of chiral quaternary carbon centers, which are prevalent in many biologically active molecules.

Another avenue of exploration is the functionalization of the dithiane ring itself. Asymmetric oxidation of the sulfur atoms in ethyl 1,3-dithiane-2-carboxylate has been shown to produce chiral sulfoxides with high enantioselectivity. nih.gov These chiral auxiliaries can be used to direct subsequent stereoselective reactions. Further research into the oxidation of 2-butyl-substituted derivatives and the subsequent reactivity of the resulting chiral sulfoxides could unlock new synthetic pathways.

Furthermore, the development of more efficient and milder methods for the deprotection of the dithiane group remains an active area of research. While numerous methods exist, the development of chemoselective deprotection protocols that are tolerant of a wider range of functional groups would enhance the applicability of this compound in the synthesis of highly functionalized molecules.

| Research Avenue | Potential Advancement |

| Catalytic Asymmetric C-H Functionalization | Direct and enantioselective introduction of substituents at the C4/C6 positions of the dithiane ring. |

| Novel Deprotection Strategies | Development of milder and more chemoselective methods to unmask the latent carbonyl group. |

| Tandem Reaction Sequences | Designing one-pot reactions that combine the formation and subsequent reaction of the lithiated dithiane, improving overall efficiency. |

| Flow Chemistry Applications | Utilization of microreactor technology for the safe and efficient generation and reaction of the often unstable lithiated intermediates. |

Potential for Broader Application in Materials Science and Medicinal Chemistry (from a synthetic methodology perspective)

From a synthetic methodology perspective, the unique reactivity of this compound and its derivatives opens up possibilities for their broader application in materials science and medicinal chemistry. chemimpex.com

In materials science, dithiane-containing molecules can be used as building blocks for the synthesis of novel polymers and organic materials. chemimpex.com The ability to introduce a latent carbonyl group via the dithiane moiety allows for post-polymerization modification, where the carbonyl group can be unmasked and used for cross-linking or for the attachment of other functional molecules. The butyl group could influence the physical properties of the resulting polymers, such as their solubility and thermal stability.

In medicinal chemistry, the dithiane moiety can be found in a number of biologically active compounds. The synthetic methodologies developed around this compound can be applied to the synthesis of complex drug candidates. The ability to form carbon-carbon bonds with stereocontrol is particularly important in the synthesis of chiral drugs, where often only one enantiomer is therapeutically active. The compound can serve as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com

The development of new synthetic methods that utilize this compound will undoubtedly lead to the discovery of new applications for this versatile compound in these and other fields. The continued exploration of its reactivity and the development of more efficient and selective transformations will be key to unlocking its full potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-butyl-1,3-dithiane-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via alkylation of Ethyl 1,3-dithiane-2-carboxylate with bromocycloalkanes (e.g., bromobutane). The process involves deprotonation using NaH to generate a stabilized carbanion intermediate, followed by electrophilic trapping . Alternative routes include transketalization between ethyl diethoxyacetate and 1,3-propanedithiol using BF₃·Et₂O as a Lewis acid catalyst .

| Synthetic Route | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Alkylation of dithiane | NaH, bromobutane, THF, 0°C→RT | Stabilized carbanion |

| Transketalization | BF₃·Et₂O, 1,3-propanedithiol | Ethyl 1,3-dithiane-2-carboxylate |

Q. How is this compound utilized in syn-selective aldol reactions?

- Methodological Answer : The dithiane ring acts as a masked ketone, enabling stereocontrol. Deprotonation with LDA generates a nucleophilic enolate, which reacts with aldehydes to form syn-adducts. The dithiane group is later hydrolyzed to yield α-keto esters .

Advanced Research Questions

Q. What strategies optimize enantioselective oxidation to trans bis-sulfoxides?

- Methodological Answer : The Modena protocol is preferred for high enantioselectivity:

-

Reagents : Cumene hydroperoxide (4 equiv), (+)-DET (2 equiv), Ti(OiPr)₄ (0.5 equiv).

-

Conditions : -22°C, 24 h, anhydrous CH₂Cl₂.

-

Challenges : Bis-sulfoxides are acid-sensitive; rapid purification (flash chromatography) is critical to avoid decomposition .

Oxidation Protocol Yield ee (%) Diastereoselectivity Modena (CHP/DET/Ti) 60% >90% trans:cis > 95:5 Kagan (Ti-TADDOL) 45% 70–80% trans:cis ~ 85:15

Q. How can data contradictions in alkylation yields be resolved?

- Methodological Answer : Discrepancies arise from electrophile reactivity and solvent choice. For example:

- Electrophile : Bromocycloalkanes with strained rings (e.g., bromocyclopropane) require lower temperatures (-78°C) to minimize side reactions.

- Solvent Optimization : THF outperforms DMF in carbanion stability due to reduced coordination with Na⁺ .

Q. What mechanistic insights explain the stability of dithiane-derived carbanions?

- Methodological Answer : The dithiane ring’s sulfur atoms stabilize the carbanion through resonance and inductive effects. Computational studies (DFT) reveal delocalization of negative charge across the S–C–S framework, enhancing nucleophilicity .

Troubleshooting and Methodological Considerations

Q. Why do bis-sulfoxide yields vary between laboratories?

- Key Factors :

- Workup Speed : Prolonged exposure to aqueous acidic conditions hydrolyzes bis-sulfoxides. Use neutral buffers during extraction.

- Catalyst Aging : Ti(OiPr)₄ must be freshly distilled to avoid reduced enantioselectivity .

Q. How to handle incompatibilities during purification?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.